molecular formula C5H11NO3 B028629 1,4-Dideoxy-1,4-imino-L-arabinitol CAS No. 100937-53-9

1,4-Dideoxy-1,4-imino-L-arabinitol

Cat. No.: B028629
CAS No.: 100937-53-9
M. Wt: 133.15 g/mol
InChI Key: OQEBIHBLFRADNM-YUPRTTJUSA-N
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Description

1,4-Dideoxy-1,4-imino-L-arabinitol is a naturally occurring pyrrolidine alkaloid. It is found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus . This compound is known for its potent inhibitory effects on various enzymes, particularly glycogen phosphorylase and α-glucosidases . Due to its unique structure and biological activity, it has garnered significant interest in scientific research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dideoxy-1,4-imino-L-arabinitol typically involves the use of multi-protected intermediates. One common method includes the treatment of multi-protected compounds with iodine in methanol, which efficiently deprotects groups such as isopropylidene, butyldimethylsilyl, phenylfluorenyl, and benzyloxycarbonyl . This method allows for the direct formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dideoxy-1,4-imino-L-arabinitol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the imino group, leading to different structural analogues.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and other halogens.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

Glycosidase Inhibition

LAB and its derivatives are recognized for their ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The inhibition of these enzymes can have therapeutic implications in several diseases:

  • Diabetes Management : LAB acts as a potent inhibitor of intestinal maltase, isomaltase, and sucrase. For instance, α-1-C-butyl-LAB has demonstrated IC50 values of 0.13 μM for maltase, 4.7 μM for isomaltase, and 0.032 μM for sucrase . This efficacy positions LAB as a promising candidate for managing postprandial hyperglycemia.
  • Selective Inhibition : Recent studies have shown that modified analogues of LAB can achieve high selectivity for specific glycosidases. For example, analogues with hydrazide moieties exhibited selectivity indices ranging from 22 to over 400 against α-mannosidase . This selectivity reduces the risk of side effects commonly associated with broader-spectrum inhibitors.

Therapeutic Potential in Lysosomal Storage Disorders

LAB's glycosidase inhibitory properties extend to its potential use in treating lysosomal storage disorders (LSDs). These conditions arise from enzyme deficiencies that lead to the accumulation of substrates within lysosomes. The ability of LAB to inhibit specific glycosidases may help alleviate symptoms by reducing substrate accumulation:

  • Research Findings : Studies have indicated that iminosugars like LAB can modulate the activity of enzymes involved in LSDs, providing a pathway for developing targeted therapies .

Cancer Research

The inhibition of certain glycosidases by LAB also presents opportunities in cancer therapeutics:

  • Targeting Tumorigenesis : α-Mannosidase inhibition has been linked to tumorigenic processes. Compounds like LAB that selectively inhibit this enzyme could potentially be developed into anti-cancer agents .

Synthesis and Derivatives

LAB can be synthesized through various methods, including asymmetric synthesis techniques such as allylic alkylation and ring-closing metathesis. The development of new derivatives enhances its pharmacological profile:

  • Synthesis Approaches : Recent advancements have focused on creating derivatives with improved potency and selectivity against specific glycosidases . For instance, α-1-C-butyl-LAB was synthesized to improve efficacy while minimizing side effects associated with existing treatments like miglitol.

Case Studies and Research Insights

Several studies have documented the applications and effectiveness of LAB:

Study ReferenceFocusKey Findings
Glycosidase InhibitionDAB analogues showed submicromolar inhibition against α-mannosidase
Diabetes Managementα-1-C-butyl-LAB significantly suppressed postprandial hyperglycemia
Cancer ResearchSelective inhibition of α-mannosidase linked to potential anti-cancer effects

Comparison with Similar Compounds

Similar Compounds

    1-Deoxynojirimycin: Another iminosugar with potent glycosidase inhibitory properties.

    Isofagomine: Known for its strong inhibition of glycosidases and potential therapeutic applications.

    1-Deoxygalactonojirimycin: Used in the treatment of Fabry disease due to its enzyme inhibitory effects.

Uniqueness

1,4-Dideoxy-1,4-imino-L-arabinitol is unique due to its specific inhibitory effects on glycogen phosphorylase and α-glucosidases, making it particularly valuable for studying glycogen metabolism and developing treatments for related disorders . Its structural features and biological activity distinguish it from other similar compounds, providing unique opportunities for scientific research and therapeutic applications.

Biological Activity

1,4-Dideoxy-1,4-imino-L-arabinitol (LAB) is a synthetic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of various glycosidases and its potential applications in antiviral therapies. This article provides a comprehensive overview of the biological activity of LAB, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

LAB is an iminosugar derivative that can be synthesized from D-lyxonolactone through a series of chemical reactions that involve the formation of a pyrrolidine ring. The synthesis process typically includes protecting hydroxyl groups and achieving specific stereochemistry at several carbon centers to yield the desired compound .

Key Steps in Synthesis:

  • Formation of the pyrrolidine ring by joining nitrogen between C-1 and C-4.
  • Inversion of configuration at C-2 and C-4.
  • Protection of hydroxyl groups through benzylidenation.

Glycosidase Inhibition

LAB is primarily known for its role as a potent inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition has implications for various biological processes, including metabolism and cell signaling.

Inhibition Potency:

  • LAB exhibits strong inhibitory effects on α-glucosidase and other glycosidases involved in carbohydrate digestion .
  • The IC50 values for LAB against specific glycosidases can vary significantly based on the enzyme type and concentration used.

Antiviral Activity

LAB has shown promise as an antiviral agent, particularly against HIV. It acts by interfering with viral replication processes, making it a candidate for further research into antiviral therapies.

Mechanism of Action:

  • LAB inhibits HIV replication by targeting specific viral enzymes involved in the life cycle of the virus .
  • Studies have indicated that derivatives of LAB may enhance its antiviral efficacy against resistant strains .

Biofilm Inhibition

Recent studies have highlighted LAB's ability to inhibit biofilm formation in various bacterial strains. Biofilms are communities of microorganisms that adhere to surfaces and are often resistant to antibiotics.

Case Study Findings:

  • In vitro tests showed that LAB effectively inhibited biofilm production in Pseudomonas aeruginosa and Staphylococcus aureus at concentrations that did not affect bacterial viability .
  • The compound demonstrated significant potential in managing infections associated with biofilm-forming bacteria.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Study Activity Assessed Findings Reference
Ahn & Shin (1997)Glycosidase InhibitionLAB showed potent inhibition against various glycosidases
De Gregorio et al. (2022)Biofilm InhibitionLAB inhibited biofilm formation without affecting cell viability
Walls et al. (2008)Glycogen MetabolismLAB inhibited glycogen phosphorylase activity in brain tissues
PMC Study (2022)Antiviral ActivityLAB exhibited significant inhibition of HIV replication

Properties

IUPAC Name

(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBIHBLFRADNM-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](N1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905855
Record name 2-(Hydroxymethyl)pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100937-53-9
Record name (2S,3S,4S)-2-(Hydroxymethyl)-3,4-pyrrolidinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100937-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dideoxy-1,4-iminoarabinitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100937539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S,4S)-2-(HYDROXYMETHYL)PYRROLIDINE-3,4-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z330X18GMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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